2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a methylsulfanyl group attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[3,2-d]pyrimidine core.
Methylsulfanyl Introduction: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: Reduction reactions can convert the pyrrolo[3,2-d]pyrimidine core to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyrido[2,3-d]pyrimidine: Similar structure but with a pyridine ring instead of a pyrrole ring.
2-(methylsulfanyl)quinazoline: Contains a quinazoline core instead of a pyrrolo[3,2-d]pyrimidine core.
2-(methylsulfanyl)benzimidazole: Features a benzimidazole core.
Uniqueness
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific arrangement of nitrogen atoms within the heterocyclic core, which imparts distinct electronic properties and biological activities .
Biological Activity
2-(Methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core with a methylthio group, positions it as a promising candidate for further pharmacological exploration. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a bicyclic structure that integrates elements of both pyrrole and pyrimidine. The methylsulfanyl substitution at the 2-position enhances its reactivity and biological interaction potential. The following table summarizes key structural features and their implications for biological activity:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Methylthio group at 2-position | Potential anticancer agent |
5H-Pyrrolo[3,2-d]pyrimidine | Core structure without substituents | Anticancer properties |
4-Amino-5H-pyrrolo[3,2-d]pyrimidine | Amino substitution at position 4 | Potential anti-inflammatory effects |
Anticancer Properties
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can selectively inhibit cancer cell proliferation. In one study, the compound demonstrated notable cytotoxicity against HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Case Study: Cytotoxicity Analysis
A detailed analysis of the compound's effects on HepG2 cells revealed alterations in cell cycle distribution. Flow cytometry indicated an increase in cells arrested in the G0-G1 phase and a decrease in S and G2/M phases following treatment with this compound . This suggests an antiproliferative mechanism potentially linked to apoptosis induction.
The mechanisms underlying the anticancer effects of this compound appear to involve modulation of apoptotic pathways. For example:
- Apoptosis Induction : Treatment with the compound resulted in increased expression of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound's ability to induce G1 phase arrest suggests it may hinder cancer cell progression through critical checkpoints .
Antimicrobial Effects
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has shown that related pyrimidine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of the methylthio group may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Potential
The compound's structural characteristics also suggest potential anti-inflammatory activity. Studies have indicated that pyrrolo[3,2-d]pyrimidines can inhibit inflammatory pathways, making them candidates for treating conditions involving excessive inflammation .
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3S/c1-11-7-9-4-6-5(10-7)2-3-8-6/h2-4,8H,1H3 |
InChI Key |
ISMKJRRRAMOGFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CN2 |
Origin of Product |
United States |
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